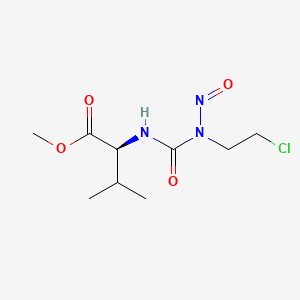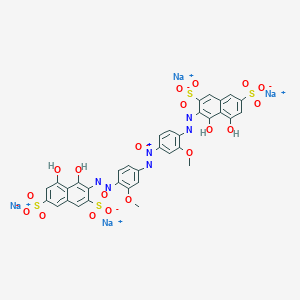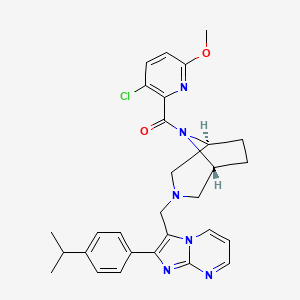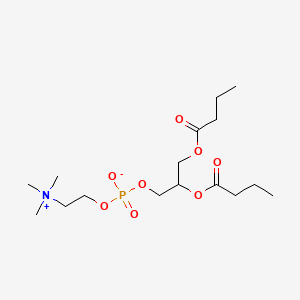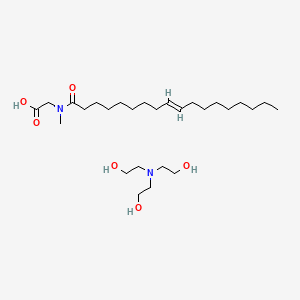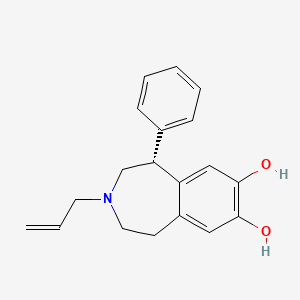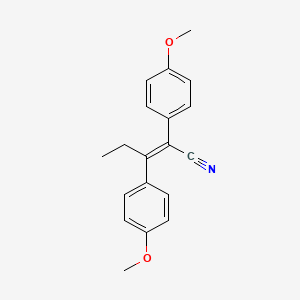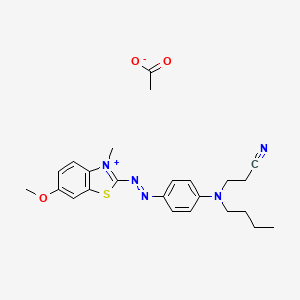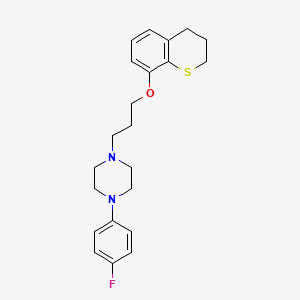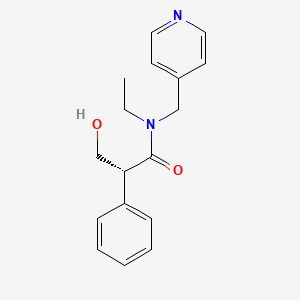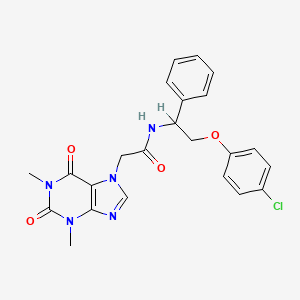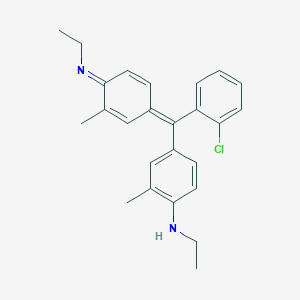![molecular formula C52H26CrN10O22S4.5Na<br>C52H26CrN10Na5O22S4 B12775518 pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate CAS No. 159574-72-8](/img/structure/B12775518.png)
pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vivid color and is used in various industrial applications, particularly in dyeing and printing textiles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound containing electron-donating groups (such as hydroxyl or amino groups) to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The process is optimized for yield and purity, and typically involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
pH Control: Maintaining an acidic environment for diazotization and a slightly alkaline environment for azo coupling.
Temperature Control: Ensuring optimal temperatures for each reaction step to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are used under acidic or basic conditions.
Major Products
Oxidation: Chromium oxides and hydroxides.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
科学研究应用
Chemistry
Analytical Chemistry: Used as a standard dye for colorimetric analysis.
Organic Synthesis: Employed as an intermediate in the synthesis of other complex organic compounds.
Biology
Histology: Used as a staining agent for microscopic examination of tissues.
Biochemical Assays: Utilized in assays to detect the presence of specific enzymes or metabolites.
Medicine
Diagnostic Tools: Used in diagnostic kits for detecting various diseases.
Therapeutic Agents: Investigated for potential use in targeted drug delivery systems.
Industry
Textile Dyeing: Widely used in the dyeing of natural and synthetic fibers.
Printing Inks: Employed in the formulation of high-quality printing inks.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of strong covalent bonds with aromatic rings, while the chromium ion can coordinate with different ligands. This dual functionality allows the compound to interact with a wide range of molecular targets, including proteins, nucleic acids, and synthetic polymers.
相似化合物的比较
Similar Compounds
- Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
- Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-4-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
Uniqueness
The unique combination of azo groups and chromium ion in pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate imparts distinct chemical and physical properties. These include:
- Enhanced Stability : The presence of chromium enhances the thermal and chemical stability of the compound.
- Vivid Color : The specific arrangement of azo groups and aromatic rings results in a highly vivid and stable color, making it ideal for dyeing applications.
属性
CAS 编号 |
159574-72-8 |
|---|---|
分子式 |
C52H26CrN10O22S4.5Na C52H26CrN10Na5O22S4 |
分子量 |
1438.0 g/mol |
IUPAC 名称 |
pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/2C26H17N5O11S2.Cr.5Na/c2*32-21-8-5-13-3-1-2-4-17(13)23(21)29-27-15-6-7-18-14(9-15)10-22(44(40,41)42)24(25(18)33)30-28-19-11-16(43(37,38)39)12-20(26(19)34)31(35)36;;;;;;/h2*1-12,32-34H,(H,37,38,39)(H,40,41,42);;;;;;/q;;+3;5*+1/p-8 |
InChI 键 |
WUHCHUYNFYTXHT-UHFFFAOYSA-F |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


